molecular formula C14H23FOSi B8456454 tert-Butyl(5-ethyl-2-fluorophenoxy)dimethylsilane CAS No. 891843-06-4

tert-Butyl(5-ethyl-2-fluorophenoxy)dimethylsilane

Cat. No. B8456454
M. Wt: 254.41 g/mol
InChI Key: CAUZLHQMGXBPIB-UHFFFAOYSA-N
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Patent
US07622585B2

Procedure details

To 118A (3.75 g, 26.8 mmol) in DMF (20 mL) was added tert-butyldimethylsilyl chloride (6.1 g) and imidazole (2.6 g). The mixture was stirred at rt for overnight. It was then diluted with EtOAc/hexanes (1:4) and washed with water and brine. The organic extracts were dried and concentrated. The crude product was purified by column chromatography to give 118B (4.46 g, 66% yield) as an oil. 1H NMR (400 MHz, CDCl3) δ ppm 0.21 (none, 6H) 0.99 (s, 9H) 1.18 (t, J=7.69 Hz, 3H) 2.54 (q, J=7.76 Hz, 2H) 6.64-6.76 (m, 2H) 6.93 (dd, J=10.55, 8.35 Hz, 1H).
Name
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
66%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([F:10])=[C:7]([OH:9])[CH:8]=1)[CH3:2].[Si:11](Cl)([C:14]([CH3:17])([CH3:16])[CH3:15])([CH3:13])[CH3:12].N1C=CN=C1>CN(C=O)C>[C:14]([Si:11]([O:9][C:7]1[CH:8]=[C:3]([CH2:1][CH3:2])[CH:4]=[CH:5][C:6]=1[F:10])([CH3:13])[CH3:12])([CH3:17])([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
3.75 g
Type
reactant
Smiles
C(C)C=1C=CC(=C(C1)O)F
Name
Quantity
6.1 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
2.6 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water and brine
CUSTOM
Type
CUSTOM
Details
The organic extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)CC)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.46 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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